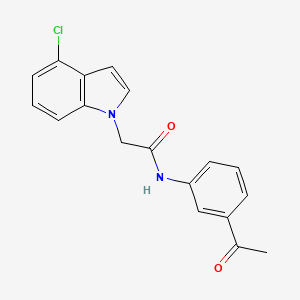![molecular formula C21H21N5O3 B14955627 N-[2-(1H-benzimidazol-1-yl)ethyl]-5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14955627.png)
N-[2-(1H-benzimidazol-1-yl)ethyl]-5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodiazole moiety linked to a pyrazole carboxamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole and pyrazole intermediates. The benzodiazole can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents. The pyrazole moiety is often prepared via the condensation of hydrazine with a 1,3-diketone.
The final coupling reaction to form the target compound involves the reaction of the benzodiazole intermediate with the pyrazole carboxamide under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
科学的研究の応用
N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety may interact with protein binding sites, while the pyrazole carboxamide structure can modulate the compound’s overall activity. These interactions can lead to various biological effects, including enzyme inhibition or receptor activation, depending on the specific target and context .
類似化合物との比較
Similar Compounds
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-3-METHYLBENZAMIDE: This compound features a similar benzodiazole moiety but differs in the substitution pattern on the benzene ring.
N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE: Another related compound with a different substitution pattern on the benzodiazole moiety.
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of benzodiazole and pyrazole carboxamide structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C21H21N5O3 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
N-[2-(benzimidazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H21N5O3/c1-28-19-8-7-14(11-20(19)29-2)16-12-17(25-24-16)21(27)22-9-10-26-13-23-15-5-3-4-6-18(15)26/h3-8,11-13H,9-10H2,1-2H3,(H,22,27)(H,24,25) |
InChIキー |
JLLPOYRVGKGQAS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NCCN3C=NC4=CC=CC=C43)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-6-[(3,4-dichlorobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B14955554.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B14955562.png)
![Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B14955578.png)
![(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955579.png)
![7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(4-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one](/img/structure/B14955593.png)
![(5Z)-2-[(E)-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955601.png)
![5-(1,3-Benzothiazol-2-yl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B14955609.png)

![1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955614.png)
![N-benzyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B14955617.png)
![N-(3,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B14955624.png)


![Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B14955645.png)
